molecular formula C20H24N2O5S B318558 2-[[4-(Dipropylsulfamoyl)phenyl]carbamoyl]benzoic acid

2-[[4-(Dipropylsulfamoyl)phenyl]carbamoyl]benzoic acid

Cat. No.: B318558
M. Wt: 404.5 g/mol
InChI Key: FUXXXYVDKKEBFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[4-(Dipropylsulfamoyl)phenyl]carbamoyl]benzoic acid is an organic compound with the molecular formula C21H24N2O4S This compound is characterized by the presence of a benzoic acid core substituted with a dipropylsulfamoyl group and a phenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(Dipropylsulfamoyl)phenyl]carbamoyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Dipropylsulfamoyl Intermediate: The synthesis begins with the reaction of dipropylamine with chlorosulfonic acid to form dipropylsulfamoyl chloride.

    Coupling with Phenylcarbamoyl Intermediate: The dipropylsulfamoyl chloride is then reacted with 4-aminobenzoic acid to form the dipropylsulfamoylphenylcarbamoyl intermediate.

    Final Coupling Reaction: The intermediate is then coupled with 2-aminobenzoic acid under appropriate reaction conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[[4-(Dipropylsulfamoyl)phenyl]carbamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-[[4-(Dipropylsulfamoyl)phenyl]carbamoyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[[4-(Dipropylsulfamoyl)phenyl]carbamoyl]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(Dipropylcarbamoyl)phenyl]carbamoyl}benzoic acid
  • 4-{[4-(Dipropylsulfamoyl)phenyl]carbamoyl}benzoic acid
  • 2-{[4-(Dipropylsulfamoyl)phenyl]carbamoyl}benzamide

Uniqueness

2-[[4-(Dipropylsulfamoyl)phenyl]carbamoyl]benzoic acid is unique due to the presence of both dipropylsulfamoyl and phenylcarbamoyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H24N2O5S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[[4-(dipropylsulfamoyl)phenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C20H24N2O5S/c1-3-13-22(14-4-2)28(26,27)16-11-9-15(10-12-16)21-19(23)17-7-5-6-8-18(17)20(24)25/h5-12H,3-4,13-14H2,1-2H3,(H,21,23)(H,24,25)

InChI Key

FUXXXYVDKKEBFT-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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